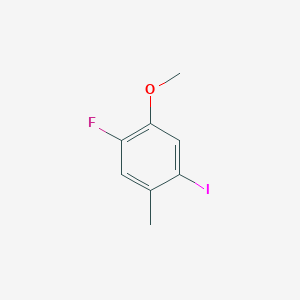

2-Fluoro-5-iodo-4-methylanisole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4-iodo-2-methoxy-5-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FIO/c1-5-3-6(9)8(11-2)4-7(5)10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDIFCVKECUYLJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1I)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 2 Fluoro 5 Iodo 4 Methylanisole and Analogues

Regioselective Halogenation Approaches for Aromatic Ethers

The introduction of halogen atoms at specific positions on an aromatic ring is a cornerstone of synthetic organic chemistry. For electron-rich systems like aromatic ethers, electrophilic aromatic substitution is the primary mechanism. However, controlling the position of substitution (regioselectivity) can be challenging, especially in polysubstituted rings where multiple activating groups exert their influence. beilstein-journals.org The synthesis of 2-Fluoro-5-iodo-4-methylanisole from a precursor like 2-fluoro-4-methylanisole (B1330351) requires the specific introduction of an iodine atom at the C-5 position. This is governed by the directing effects of the existing substituents: the strongly activating methoxy (B1213986) group (-OCH₃), the moderately activating methyl group (-CH₃), and the deactivating but ortho-, para-directing fluoro group (-F).

Various methods have been developed to enhance regioselectivity in the halogenation of arenes. The use of solid catalysts like zeolites can promote para-substitution through shape-selectivity, where the catalyst's pores sterically hinder the formation of ortho-isomers. researchgate.netcardiff.ac.uk Furthermore, solvent choice can be critical; for example, using hexafluoroisopropanol (HFIP) as a solvent with N-halosuccinimides has been shown to enable mild and highly regioselective halogenation of a wide array of arenes and heterocycles. researchgate.netacs.org

Electrophilic Iodination Protocols

Direct iodination of aromatic compounds can be less straightforward than chlorination or bromination, often due to the lower reactivity of iodine and the potential for the reaction to be reversible. uni.edu To overcome this, various protocols have been developed to generate a more potent electrophilic iodine species, often denoted as "I⁺".

Common methods for the iodination of activated aromatic rings like anisole (B1667542) derivatives include:

Molecular Iodine with an Acid Catalyst: A combination of molecular iodine (I₂) and a catalytic amount of an acid, such as trifluoroacetic acid, can effectively iodinate methoxy-substituted aromatic compounds under mild conditions. organic-chemistry.org

Iodine Monochloride (ICl): This interhalogen compound is more electrophilic than I₂ and can be used for the iodination of arenes. In some procedures, silver salts are used to abstract the chloride, generating a highly reactive iodinating agent. researchgate.net

Iodination via Diazonium Salts: The Sandmeyer reaction provides an alternative route, where an amino group is converted into a diazonium salt, which is then displaced by iodide, typically from potassium iodide. This method was historically used to prepare p-iodoanisole from p-anisidine. uni.edu

For the synthesis of this compound, an electrophilic iodination of 2-fluoro-4-methylanisole would be subject to the directing effects of the substituents. The powerful ortho-, para-directing methoxy group at C-1 would direct towards C-2 (blocked), C-6, and C-4 (blocked). The methyl group at C-4 directs ortho to C-3 and C-5. The fluorine at C-2 directs ortho to C-3 and para to C-5. The convergence of directing influence from the methyl and fluoro groups at the C-5 position makes it a plausible site for iodination.

Oxidant-Assisted Halogenation Techniques

To increase the electrophilicity of the halogenating agent, various oxidants can be employed in conjunction with a halide source. This approach generates a more reactive electrophilic species in situ, allowing for the halogenation of even less reactive substrates.

Key oxidant-assisted systems include:

Hydrogen Peroxide (H₂O₂): The combination of a hydrohalic acid (like HBr or HI) with hydrogen peroxide serves as a greener method for halogenating activated aromatic rings. cdnsciencepub.com For iodination, this system can generate electrophilic iodine species for the substitution reaction. mdpi.com

Dimethyl Sulfoxide (DMSO): DMSO can act as a mild and inexpensive oxidant for the efficient bromination and iodination of arenes using HX (X = Br, I) as the halogen source. organic-chemistry.org

Sodium Periodate (B1199274) (NaIO₄): In the presence of concentrated sulfuric acid, sodium periodate can be used with iodine (I₂) or potassium iodide (KI) to generate a powerful electrophilic I⁺ reagent capable of iodinating even deactivated aromatic compounds. organic-chemistry.org

These techniques provide robust methods for introducing iodine onto aromatic rings and could be optimized to achieve the desired regioselectivity for synthesizing this compound.

N-Iodosuccinimide (NIS) Mediated Iodination

N-Iodosuccinimide (NIS) is a widely used, convenient, and mild source of electrophilic iodine. wikipedia.org It is an easy-to-handle solid and is effective for iodinating a variety of organic molecules, including electron-rich aromatic ethers. organic-chemistry.orgcommonorganicchemistry.com The reactivity of NIS can be significantly enhanced by the addition of an acid catalyst, which protonates the succinimide (B58015) nitrogen, making the iodine atom more electrophilic.

Several catalytic systems have been developed to improve the efficiency and selectivity of NIS iodinations:

Brønsted Acids: Trifluoroacetic acid is a common and effective catalyst for the regioselective iodination of substituted anisoles with NIS. organic-chemistry.org

Lewis Acids: Stronger activation of NIS can be achieved with Lewis acids. Catalysts such as gold(I), silver(I) triflimide, or iron(III) triflimide have been shown to enable the efficient iodination of a broad range of arenes under mild conditions. organic-chemistry.orgorganic-chemistry.org

Specialized Solvents: The use of hexafluoroisopropanol (HFIP) as a solvent can activate N-halosuccinimides through hydrogen bonding, allowing for the mild and regioselective halogenation of many arenes. acs.orgorganic-chemistry.org

Given its versatility and the ability to tune its reactivity with various catalysts, NIS-mediated iodination represents a powerful strategic tool for the specific iodination required to produce this compound.

Methylation Reactions in the Synthesis of Halogenated Anisoles

The methoxy group in anisole derivatives is typically installed via the methylation of a corresponding phenol (B47542). This reaction is a critical step in the synthesis of halogenated anisoles and can be performed at various stages of the synthetic sequence. For instance, a halogenated cresol (B1669610) could be methylated to yield the final product. The vapor-phase methylation of phenol with methanol (B129727) over various solid catalysts, including those supported on activated alumina, is a common industrial method. researchgate.netcjcatal.com For laboratory-scale synthesis, classic Williamson ether synthesis or the use of other methylating agents is more common.

Common methylating agents include:

Dimethyl Sulfate and Methyl Iodide: These are traditional and highly effective methylating agents but are also toxic. google.com

Dimethyl Carbonate (DMC): Considered a greener alternative, DMC can be used for the methylation of phenols, often in the presence of a base like potassium carbonate. chemicalbook.com

The choice of when to perform the methylation—before or after halogenation—is a key strategic decision. Methylating first provides the strongly activating methoxy group, which can facilitate subsequent electrophilic halogenation. However, performing halogenation on the phenol first can sometimes offer different regiochemical outcomes due to the directing influence of the hydroxyl group.

Advanced Cross-Coupling Strategies for Halogenated Aromatics

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. While not directly applicable to the iodination step (which is an electrophilic substitution), these strategies are paramount for assembling the core structure or for introducing the fluorine atom.

Carbon-Fluorine Bond Formation in Fluorinated Arenes

The introduction of fluorine into an aromatic ring is a significant challenge in synthetic chemistry due to the unique properties of the fluorine atom. illinois.edu Several methods have been established for the synthesis of aryl fluorides.

Classical methods include:

Balz-Schiemann Reaction: This involves the thermal decomposition of an aryldiazonium tetrafluoroborate (B81430) salt, which is prepared from the corresponding aniline. This has been a long-standing, though sometimes harsh, method for introducing fluorine. acs.org

Nucleophilic Aromatic Substitution (SₙAr): In this process, a good leaving group (like -Cl or -NO₂) on an electron-deficient aromatic ring is displaced by a fluoride (B91410) ion, often from sources like potassium fluoride (KF). nih.gov

More recently, transition-metal-catalyzed fluorination has emerged as a powerful alternative, offering milder conditions and broader functional group tolerance. illinois.edu These reactions typically involve a palladium, copper, or silver catalyst. nih.govharvard.edu A general palladium-catalyzed cycle involves the oxidative addition of an aryl halide or triflate to a Pd(0) complex, followed by ligand exchange with a fluoride source and subsequent reductive elimination to form the C-F bond. nih.gov These advanced methods provide a versatile toolkit for the synthesis of the fluorinated precursors required for producing compounds like this compound.

Trifluoromethylthiolation of Substituted Anisoles

The direct introduction of a trifluoromethylthio group to an aromatic ring, particularly to electron-rich systems like anisoles, has been the subject of extensive research. Key strategies involve the use of electrophilic trifluoromethylthiolating reagents, which can be activated by various catalytic systems to achieve high efficiency and regioselectivity.

Dual Lewis Acid and Lewis Base Catalysis

A highly effective method for the trifluoromethylthiolation of arenes involves a dual catalytic system. nih.gov Research has demonstrated that combining a Lewis acid, such as iron(III) chloride (FeCl₃), with a Lewis base, like diphenyl selenide (B1212193) (Ph₂Se), can efficiently activate N-trifluoromethylthiosaccharin for the regioselective functionalization of a variety of anisole derivatives. nih.govacs.org

This dual catalytic process is proposed to proceed through the activation of N-trifluoromethylthiosaccharin by the Lewis acid. A subsequent rapid substitution reaction with the Lewis base generates a highly reactive trifluoromethylated selenium cation. nih.gov This cation is a much more potent trifluoromethylating agent, allowing the reaction to proceed under milder conditions and with greater speed than with the Lewis acid alone. nih.gov The steric bulk of this reactive intermediate is also credited with the high regioselectivity observed, generally favoring para-substitution relative to the strong electron-donating methoxy group. nih.gov

For many anisole and phenol substrates, this method is both fast and efficient, requiring low catalyst loadings (typically 2.5 mol%) and proceeding at room temperature. nih.govacs.org

Table 1: Dual-Catalytic Trifluoromethylthiolation of Substituted Anisoles nih.gov

| Entry | Substrate (Anisole Derivative) | Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2-Methylanisole | 2.5 | rt | 2 | 94 |

| 2 | 4-Methylanisole (B47524) | 5.0 | rt | 5 | 67 |

| 3 | 1-Methoxynaphthalene | 2.5 | rt | 1.5 | 97 |

| 4 | 3-Methoxy-4-methylaniline | 2.5 | rt | 0.5 | 83 |

Reactions performed using N-trifluoromethylthiosaccharin as the SCF₃ source, with FeCl₃ as the Lewis acid and Ph₂Se as the Lewis base. rt = room temperature

Electrophilic Trifluoromethylthiolation with N-(Trifluoromethylthio)phthalimide

Another pivotal reagent in this field is N-(trifluoromethylthio)phthalimide, a stable, solid, and convenient electrophilic source of the "SCF₃⁺" cation. nih.govtcichemicals.com This reagent has been successfully employed in the copper-catalyzed trifluoromethylthiolation of various nucleophiles, including boronic acids and alkynes. nih.gov The methodology is noted for its mild reaction conditions and high tolerance for a wide range of functional groups, making it a valuable tool in organic synthesis. nih.gov

The general procedure for boronic acids involves reacting the substrate with N-(trifluoromethylthio)phthalimide in the presence of a copper(I) chloride catalyst, a base such as potassium carbonate, and a ligand like 2,2'-bipyridine (B1663995) in a dry solvent. tcichemicals.com While direct application to anisoles via C-H activation using this specific system is less detailed in the provided literature, its effectiveness with other carbon nucleophiles highlights its potential for broader applications in arene functionalization. nih.govtcichemicals.com

Radical Trifluoromethylthiolation

Alternative strategies involve radical pathways, often utilizing silver(I) trifluoromethanethiolate (AgSCF₃) as a source of the trifluoromethylthio radical (•SCF₃). nih.gov These reactions are typically initiated by an oxidant, such as potassium persulfate (K₂S₂O₈). researchgate.net This approach has proven effective for the cascade trifluoromethylthiolation and cyclization of various substrates, including those containing alkyne functionalities. nih.govresearchgate.net While these specific examples often lead to complex heterocyclic systems rather than simple substituted anisoles, the underlying principle of generating an •SCF₃ radical that can add to an aromatic system is a cornerstone of modern fluorine chemistry. nih.govbeilstein-journals.org The compatibility of these radical reactions with various functional groups, including ethers, halogens, and esters, underscores their synthetic utility. nih.govbeilstein-journals.org

Investigating the Reactivity and Mechanistic Pathways of 2 Fluoro 5 Iodo 4 Methylanisole

Transition Metal-Catalyzed Cross-Coupling Reactions of Aryl Iodides

The carbon-iodine bond in 2-fluoro-5-iodo-4-methylanisole serves as a prime reactive site for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond, relative to C-Br or C-Cl bonds, makes it an excellent substrate for such transformations.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically involving the reaction of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. In the case of this compound, the aryl iodide functionality readily participates in the catalytic cycle.

The reaction proceeds via a well-established mechanism involving the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. While no specific studies on this compound are available, research on analogous iodoarenes provides insight into the expected reactivity. For instance, the coupling of various aryl iodides with arylboronic acids has been extensively documented, demonstrating high efficiency with a range of palladium catalysts and ligands. researchgate.netorganic-chemistry.orgresearchgate.netrsc.org

A representative, albeit hypothetical, Suzuki-Miyaura coupling of this compound with phenylboronic acid is depicted below. The reaction conditions would typically involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base like sodium carbonate or potassium phosphate.

Hypothetical Suzuki-Miyaura Coupling Reaction Data

| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | (Not Reported) |

| 2 | This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | (Not Reported) |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available in the searched literature.

Sonogashira Coupling in Alkyne Functionalization

The Sonogashira coupling provides a direct route to synthesize substituted alkynes by reacting a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. soton.ac.uk The C-I bond of this compound is highly susceptible to this transformation, allowing for the introduction of various alkyne moieties.

The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. This reaction is known for its mild conditions and tolerance of various functional groups. researchgate.net

Hypothetical Sonogashira Coupling Reaction Data

| Entry | Aryl Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) |

| 1 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | (Not Reported) |

| 2 | This compound | Trimethylsilylacetylene | Pd(OAc)₂ | CuI | Piperidine | DMF | (Not Reported) |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available in the searched literature.

Other Catalytic Methods for Aryl Derivatization

Beyond Suzuki-Miyaura and Sonogashira couplings, the reactivity of the C-I bond in this compound extends to other significant palladium-catalyzed transformations.

Heck Coupling: This reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. While specific examples with this compound are not documented, the general reactivity of aryl iodides in Heck reactions is well-established.

Buchwald-Hartwig Amination: This method allows for the formation of C-N bonds by coupling the aryl iodide with an amine. The choice of palladium catalyst and ligand is crucial for achieving high yields and functional group tolerance. researchgate.net Selective amination at the 4-position of similar 2-fluoro-4-iodopyridine (B1312466) systems has been reported, suggesting a predictable regioselectivity. researchgate.net

Influence of Halogen and Methoxy (B1213986) Substituents on Aromatic Reactivity

The reactivity of this compound in cross-coupling reactions is modulated by the electronic and steric effects of its substituents.

The iodine atom is the primary site of reactivity in palladium-catalyzed cross-coupling reactions due to the relatively weak C-I bond, which facilitates oxidative addition to the palladium center.

The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I effect). This effect can influence the electron density of the aromatic ring and the reactivity of the C-I bond. In some cases, an ortho-fluoro substituent can impact the regioselectivity of the coupling reaction.

Intramolecular Transformations and Rearrangement Mechanisms

Beyond intermolecular cross-coupling reactions, the structural features of this compound and its derivatives can facilitate intriguing intramolecular transformations.

Reductive Iodonio-Claisen Rearrangements

The Claisen rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl vinyl ether or allyl aryl ether. organic-chemistry.orglibretexts.org A variation of this, the iodonio-Claisen rearrangement , involves hypervalent iodine species. researchgate.net While direct studies on this compound are absent, the concept can be extended to its potential derivatives.

A hypothetical reductive iodonio-Claisen rearrangement would involve the formation of an allyl ether derivative of 2-fluoro-4-methylphenol (B1362316) (obtainable from this compound). This allyl ether could then, in principle, undergo a rearrangement involving an iodonium (B1229267) intermediate. Mechanistic studies on similar systems suggest that these rearrangements can proceed through complex pathways, sometimes involving radical intermediates or concerted pericyclic transitions. rsc.org The presence of the iodine atom on the aromatic ring could play a crucial role in directing or participating in such a rearrangement.

Advanced Spectroscopic and Chromatographic Characterization Techniques for Halogenated Anisoles

Gas Chromatography-Mass Spectrometry (GC-MS) in the Analysis of Substituted Aromatic Ethers

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile and semi-volatile organic compounds. In the analysis of substituted aromatic ethers like 2-Fluoro-5-iodo-4-methylanisole, GC would separate the compound from a mixture based on its volatility and interaction with the stationary phase of the GC column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific chromatographic conditions.

Following separation, the compound would enter the mass spectrometer, where it is ionized, typically by electron impact (EI). This process would lead to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions provides a unique fragmentation pattern, or mass spectrum, which acts as a molecular fingerprint.

Predicted GC-MS Data for this compound:

While experimental data is unavailable, a predicted mass spectrum can be hypothesized based on the structure of the molecule. The molecular ion peak would be expected at an m/z corresponding to its molecular weight. Key fragmentation patterns would likely involve the loss of a methyl group (-CH₃), a methoxy (B1213986) group (-OCH₃), the iodine atom (-I), and potentially the fluorine atom (-F), leading to characteristic fragment ions.

| Predicted Parameter | Value |

| Molecular Formula | C₈H₈FIO |

| Molecular Weight | 282.05 g/mol |

| Predicted Key Fragmentations | [M-CH₃]⁺, [M-OCH₃]⁺, [M-I]⁺, [M-F]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Characterization

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental composition. For this compound, HRMS would be crucial in confirming its molecular formula by distinguishing it from other compounds with the same nominal mass.

Predicted HRMS Data for this compound:

| Ion | Predicted Exact Mass (m/z) |

| [M]⁺ | 281.9577 |

| [M+H]⁺ | 282.9655 |

| [M+Na]⁺ | 304.9475 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules. A combination of ¹H NMR, ¹³C NMR, and ¹⁹F NMR experiments would provide a complete structural assignment for this compound.

¹H NMR: Would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic protons and the protons of the methyl and methoxy groups would exhibit characteristic chemical shifts and splitting patterns.

¹³C NMR: Would reveal the number of unique carbon atoms in the molecule and their chemical environments. The chemical shifts of the aromatic carbons would be influenced by the attached fluorine, iodine, methyl, and methoxy groups.

¹⁹F NMR: Being a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive. It would provide a specific signal for the fluorine atom, with its chemical shift being indicative of its electronic environment. Coupling between the fluorine and adjacent protons would also be observable.

Predicted NMR Data for this compound:

While precise chemical shifts and coupling constants require experimental determination, general regions for the signals can be predicted based on the effects of the various substituents on the anisole (B1667542) ring.

| Nucleus | Predicted Chemical Shift Range (ppm) |

| ¹H (Aromatic) | 6.5 - 8.0 |

| ¹H (OCH₃) | 3.7 - 4.0 |

| ¹H (CH₃) | 2.0 - 2.5 |

| ¹³C (Aromatic) | 90 - 160 |

| ¹³C (OCH₃) | 55 - 60 |

| ¹³C (CH₃) | 15 - 25 |

| ¹⁹F | -110 to -140 |

Fourier Transform Microwave Spectroscopy for Conformational and Rotational Analysis of Fluorinated Phenols

Fourier Transform Microwave (FT-MS) spectroscopy is a high-resolution technique used to study the rotational spectra of molecules in the gas phase. While no data exists for this compound, studies on related molecules like fluorinated phenols provide a basis for what could be expected. FT-MS analysis would yield precise rotational constants (A, B, and C), which are inversely proportional to the moments of inertia of the molecule. These constants are directly related to the molecule's three-dimensional structure and can be used to determine bond lengths and angles with high accuracy. For a substituted anisole, this technique could also provide information about the orientation of the methoxy group relative to the aromatic ring.

Chromatographic Separations and Detection Strategies for Halogenated Organic Compounds

Detection in HPLC could be achieved using a UV-Vis detector, as the aromatic ring would absorb UV light. For more selective and sensitive detection, HPLC can be coupled with a mass spectrometer (LC-MS), which would provide both retention time and mass spectral data, enhancing the confidence of identification.

Computational Chemistry and Theoretical Modeling of 2 Fluoro 5 Iodo 4 Methylanisole

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For 2-Fluoro-5-iodo-4-methylanisole, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set like 6-311++G(d,p), would be utilized to determine its fundamental electronic properties. researchgate.net

The analysis would focus on the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The presence of electron-withdrawing fluorine and iodine atoms, along with the electron-donating methoxy (B1213986) and methyl groups, creates a complex electronic environment within the aromatic ring.

The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. In this compound, the interplay of the substituents would modulate this gap. The MEP map would visualize the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. It is expected that the regions around the oxygen and the iodine atoms would exhibit significant electrostatic characteristics.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is invaluable for mapping the reaction pathways of this compound. By modeling potential reactions, such as electrophilic aromatic substitution or nucleophilic aromatic substitution, it is possible to identify the transition states and calculate their corresponding energy barriers. This information helps in predicting the most favorable reaction pathways.

For instance, in an electrophilic substitution reaction, the directing effects of the existing substituents (fluoro, iodo, methyl, and methoxy groups) would be computationally assessed. The methoxy and methyl groups are activating and ortho-, para-directing, while the halogens are deactivating but also ortho-, para-directing. libretexts.orgmsu.edu DFT calculations can quantify the activation energies for substitution at each unoccupied position on the benzene (B151609) ring, thus predicting the regioselectivity of the reaction. youtube.com

The study of transition states involves locating the highest energy point along the reaction coordinate. The geometry and vibrational frequencies of the transition state structure provide confirmation of the pathway and allow for the calculation of reaction rates using transition state theory. For reactions involving the iodine atom, such as coupling reactions, computational modeling can elucidate the mechanism of oxidative addition and reductive elimination steps. organic-chemistry.org

Conformational Landscape Analysis and Intramolecular Interactions

The conformational flexibility of this compound primarily revolves around the orientation of the methoxy group relative to the aromatic ring. researchgate.net Computational conformational analysis involves systematically rotating the C(aromatic)-O bond and calculating the energy at each step to generate a potential energy surface. This analysis would likely reveal the most stable conformer(s) of the molecule. chemistrysteps.com

For anisole (B1667542) itself, a planar conformation where the methyl group is in the plane of the benzene ring is generally the most stable. researchgate.net In this compound, steric and electronic interactions between the methoxy group and the adjacent fluoro and methyl substituents will influence the preferred conformation. It is anticipated that the most stable conformation will be one that minimizes steric hindrance between the methyl of the methoxy group and the ring substituents.

Intramolecular interactions, such as hydrogen bonds or halogen bonds, can also be identified and characterized computationally. Although this molecule lacks traditional hydrogen bond donors, weak C-H···F or C-H···O interactions might be present and contribute to conformational stability. Analysis of the electron density using methods like Quantum Theory of Atoms in Molecules (QTAIM) can confirm the presence and nature of these weak interactions.

Theoretical Predictions of Molecular Properties Relevant to Reactivity

Beyond the electronic structure, computational methods can predict a range of molecular properties that are directly related to the reactivity of this compound. These properties, often termed reactivity descriptors, are derived from the conceptual DFT framework.

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I-A)/2.

Softness (S): The reciprocal of hardness (1/η), indicating a higher propensity for reaction.

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule, calculated as χ²/2η.

These calculated parameters provide a quantitative basis for comparing the reactivity of this compound with other related compounds and for predicting its behavior in different chemical environments.

Table 2: Predicted Reactivity Descriptors for this compound

| Reactivity Descriptor | Predicted Value (eV) |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Softness (S) | 0.38 |

| Electrophilicity Index (ω) | 2.80 |

Note: These values are illustrative and derived from the predicted HOMO and LUMO energies in Table 1. They serve as a theoretical estimation based on principles applied to similar molecules.

Molecular Dynamics Simulations for Understanding Dynamic Behavior

While static quantum chemical calculations provide information about stable structures and reaction pathways, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational space and interactions with its environment (e.g., in a solvent).

An MD simulation of this molecule in a solvent like water or an organic solvent would reveal how the solvent molecules arrange themselves around the solute and how this solvation structure fluctuates. nih.gov This is crucial for understanding reaction kinetics in solution, as the solvent can stabilize or destabilize reactants, products, and transition states.

Furthermore, MD simulations can be used to study the aggregation behavior of this compound molecules, which could be relevant in condensed phases. nih.gov By analyzing the trajectories of multiple molecules, one can identify preferred intermolecular orientations and calculate the potential of mean force for dimerization or larger cluster formation.

Pivotal Applications in Advanced Chemical Synthesis

Strategic Role as a Core Building Block in Organic Synthesis

In organic synthesis, the utility of a building block is defined by its ability to be selectively functionalized to construct more elaborate molecular architectures. 2-Fluoro-5-iodo-4-methylanisole is structured to serve this purpose effectively. The iodo group is a versatile handle for a wide range of chemical transformations. It is an excellent leaving group in nucleophilic substitution reactions and is particularly well-suited for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The fluorine atom and the methoxy (B1213986) group are ortho, para-directing groups in electrophilic aromatic substitution, although the steric hindrance from the adjacent methyl group would likely influence the regioselectivity of such reactions. The presence of these functional groups in a single molecule allows for a multi-step synthetic sequence where each functional group can be addressed selectively.

Precursor for the Synthesis of Complex Functionalized Aromatic and Heterocyclic Compounds

The structure of this compound makes it a promising precursor for the synthesis of a variety of complex organic molecules. The iodo group can be readily converted to other functional groups. For instance, it can be transformed into a boronic acid or ester, which can then participate in Suzuki coupling reactions to form biaryl compounds. Alternatively, it can be subjected to Sonogashira coupling with terminal alkynes to introduce alkynyl groups, which are themselves versatile intermediates for the synthesis of heterocycles.

The synthesis of polyaromatic heterocycles is a significant area of research due to their wide range of applications. soton.ac.uk While specific examples starting from this compound are not readily found, the general utility of halogenated anisole (B1667542) derivatives in the synthesis of such compounds is well-established.

Contributions to the Development of Novel Synthetic Methodologies

The development of new synthetic methods often relies on the availability of unique substrates to test the scope and limitations of a new reaction. Substituted aromatic compounds like this compound, with their distinct electronic and steric properties, can be valuable tools in this regard. The interplay of the electron-donating methoxy group and the electron-withdrawing fluoro and iodo groups can influence the reactivity of the aromatic ring in novel ways.

For example, this compound could be used to explore new catalytic systems for C-H activation or to study the regioselectivity of reactions on polysubstituted aromatic rings. The development of environmentally friendly synthesis methods is also a key area of modern chemistry. google.com

Integration into Ligand and Probe Design for Chemical Biology Research

Fluorinated organic molecules are of great interest in medicinal chemistry and chemical biology. The introduction of fluorine can often enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. sigmaaldrich.comhalocarbonlifesciences.com The this compound scaffold could potentially be elaborated into more complex molecules for use as ligands for biological targets or as probes to study biological processes.

The iodo group can be used to attach the molecule to a larger scaffold or to introduce a reporter group, such as a fluorophore or a radiolabel. The specific substitution pattern of the aromatic ring could also be designed to interact with a particular binding pocket in a protein.

Utility in Materials Science for the Development of Functional Organic Materials

The field of materials science increasingly relies on the design and synthesis of novel organic molecules with specific electronic and photophysical properties. Anisole and its derivatives are used in the synthesis of materials for applications such as perovskite solar cells. mdpi.com The incorporation of fluorine atoms into organic materials can enhance their thermal stability and tune their electronic properties. sigmaaldrich.com

The structure of this compound suggests its potential as a building block for the synthesis of functional organic materials. For example, it could be polymerized or incorporated into larger conjugated systems for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The ability to functionalize the iodo position provides a convenient route to extend the conjugation of the system and to tune the material's properties.

Future Research Trajectories and Emerging Paradigms in Halogenated Anisole Chemistry

Development of Sustainable and Environmentally Benign Synthetic Pathways

The chemical industry is undergoing a paradigm shift towards greener and more sustainable practices. For the synthesis of halogenated anisoles, this translates to the development of pathways that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Traditional halogenation methods often rely on harsh reagents and chlorinated solvents, which pose significant environmental and health risks. acs.org Future research concerning 2-Fluoro-5-iodo-4-methylanisole will likely focus on adopting greener alternatives. One promising avenue is the use of alternative solvents with better environmental profiles. Anisole (B1667542) itself has been investigated as a greener solvent for various chemical transformations, including in the fabrication of perovskite solar cells, suggesting its potential to replace more toxic solvents like chlorobenzene. nih.govnih.govresearchgate.net The development of synthetic routes for this compound that utilize such benign solvents, or even water, would represent a significant step forward.

Furthermore, the choice of halogenating agents and oxidants is crucial. The use of hydrogen peroxide as a green oxidant in combination with a halide source presents a highly atom-economical and environmentally friendly approach to halogenation. rsc.org This method, which has shown success for the bromination of various aromatic compounds, could potentially be adapted for the iodination step in the synthesis of this compound, generating water as the only byproduct.

Biocatalysis offers another powerful strategy for sustainable synthesis. acs.org Enzymes such as halogenases and cytochrome P450s can catalyze halogenation and other functionalization reactions with high selectivity under mild, aqueous conditions. rsc.orgnih.gov While the direct enzymatic synthesis of this compound has not yet been reported, the exploration of engineered enzymes for the regioselective fluorination and iodination of a 4-methylanisole (B47524) precursor is a compelling future research direction. This approach would not only be environmentally benign but could also offer unparalleled control over regioselectivity.

Table 1: Comparison of Traditional and Sustainable Synthetic Approaches

| Feature | Traditional Halogenation | Sustainable Halogenation |

| Solvents | Chlorinated solvents (e.g., chloroform, dichloromethane) acs.org | Greener solvents (e.g., anisole, water, ethanol) nih.govrsc.org |

| Oxidants | Stoichiometric heavy metal oxidants | Catalytic systems with green oxidants (e.g., H₂O₂) rsc.org |

| Catalysts | Strong Lewis acids (e.g., FeCl₃) acs.org | Biocatalysts (e.g., halogenases), organocatalysts acs.orgrsc.org |

| Byproducts | Often toxic and difficult to handle | Benign byproducts (e.g., water) rsc.org |

| Conditions | Harsh reaction conditions (e.g., high temperatures) | Mild reaction conditions (e.g., room temperature) rsc.org |

Innovation in Catalytic Systems for Enhanced Efficiency and Selectivity

The development of novel catalytic systems is paramount for achieving high efficiency and selectivity in the synthesis of complex molecules like this compound. Future research will likely focus on catalysts that can precisely control the regioselectivity of the fluorination and iodination steps.

Lewis acid catalysis has been a mainstay in electrophilic aromatic halogenation. nih.gov Recent advancements include the use of catalysts like Zirconium(IV) chloride (ZrCl₄) which can activate N-halosuccinimides (NXS) for the selective halogenation of aromatic compounds. nih.gov The application of such catalysts to the synthesis of this compound could offer a milder and more selective alternative to traditional methods. Furthermore, the development of carborane-based Lewis base catalysts represents a novel approach to aromatic halogenation, offering unique reactivity and selectivity profiles that could be beneficial for polysubstituted systems. rsc.org

Iodine catalysis itself has emerged as a powerful tool in organic synthesis. For instance, iodine-catalyzed C-H fluorination has been demonstrated, offering a pathway to introduce fluorine under specific conditions. acs.org Exploring the potential of iodine-based catalysts to mediate both the iodination and potentially influence the fluorination step in the synthesis of the target molecule is a promising area of investigation.

The selective introduction of two different halogens onto an aromatic ring is a significant challenge. Innovations in catalytic systems that can achieve site-selective, one-pot dihalogenation would be highly valuable. This could involve catalysts that can differentiate between electronically distinct C-H bonds on the 4-methylanisole ring, or sequential catalytic processes where the first halogenation event electronically primes the ring for a second, regioselective halogenation.

Table 2: Emerging Catalytic Systems for Halogenation

| Catalytic System | Description | Potential Advantage for this compound Synthesis |

| Lewis Acids (e.g., ZrCl₄) | Activates N-halosuccinimides for electrophilic halogenation. nih.gov | Mild reaction conditions and high selectivity. |

| Carborane-based Lewis Bases | Novel catalysts for aromatic halogenation using N-halosuccinimides. rsc.org | Potentially unique regioselectivity and functional group tolerance. |

| Iodine Catalysis | Can mediate C-H fluorination and other transformations. acs.org | Potential for novel reaction pathways and dual catalytic roles. |

| Organocatalysis | Use of small organic molecules to catalyze reactions. | Metal-free, often milder conditions, and potential for enantioselectivity. |

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The unique arrangement of substituents in this compound opens the door to a wide range of potential chemical transformations, many of which remain unexplored. The iodine atom, in particular, serves as a versatile synthetic handle for various cross-coupling reactions.

Future research will undoubtedly explore the utility of this compound as a building block in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. acs.orgrsc.org These reactions would allow for the introduction of a wide array of carbon and heteroatom-based functional groups at the 5-position, leading to the synthesis of novel and potentially bioactive compounds. The presence of the fluorine and methyl groups may influence the reactivity of the C-I bond, and studying these electronic and steric effects will be crucial for optimizing reaction conditions.

Another important area of exploration is directed ortho-metalation. The methoxy (B1213986) group in anisole derivatives is a well-known directing group for ortho-lithiation, allowing for the introduction of electrophiles at the position adjacent to it. rsc.org In the case of this compound, the fluorine atom already occupies one of the ortho positions. Investigating the possibility of lithiation at the other ortho position (C6) could provide a route to even more complex polysubstituted aromatic compounds. However, the presence of the iodine atom could lead to competitive halogen-metal exchange. Understanding and controlling the selectivity of these competing pathways will be a key research challenge.

Leveraging Chemoinformatics and Machine Learning for Predictive Synthesis

The fields of chemoinformatics and machine learning are rapidly transforming chemical research by enabling the prediction of reaction outcomes and the design of novel synthetic routes. rsc.org These computational tools are poised to play a significant role in advancing the chemistry of halogenated anisoles.

Predictive models for regioselectivity are particularly relevant to the synthesis of this compound. Machine learning algorithms, trained on large datasets of known reactions, can predict the most likely sites of electrophilic aromatic substitution with high accuracy. rsc.orgnih.govacs.org Applying such models to the fluorination and iodination of 4-methylanisole could help in designing synthetic strategies that favor the desired 2-fluoro-5-iodo substitution pattern, thereby reducing the need for extensive experimental screening and optimization.

Beyond predicting regioselectivity, machine learning is also being used to design entire synthetic routes. nih.govchemrxiv.org By analyzing vast networks of chemical reactions, these tools can propose novel and efficient pathways for the synthesis of complex target molecules. In the context of this compound, such an approach could uncover non-intuitive synthetic strategies that are more sustainable or efficient than currently known methods.

Furthermore, chemoinformatics can be employed in the in silico design of catalysts with enhanced activity and selectivity. nus.edu.sgmdpi.comacs.org By modeling the interactions between a catalyst and the substrate, it is possible to identify key structural features of the catalyst that govern its performance. This knowledge can then be used to design new catalysts specifically tailored for the synthesis of this compound, for example, by optimizing a catalyst's ability to direct halogenation to the desired positions on the anisole ring. The integration of these predictive computational tools into the research workflow will undoubtedly accelerate the discovery and development of new chemistry related to this and other halogenated anisoles.

Q & A

Basic Question: What are the optimal synthetic routes for preparing 2-Fluoro-5-iodo-4-methylanisole, and how can reaction conditions be tailored to maximize yield?

Methodological Answer:

The synthesis typically involves sequential halogenation and methoxylation. A two-step approach is recommended:

Iodination : Introduce iodine at the 5-position of 2-fluoro-4-methylanisole using NaI in the presence of a catalytic oxidant (e.g., CuI) under acidic conditions .

Purification : Distillation (bp ~174–175°C for related fluoro-methylanisoles) or recrystallization in ethanol can isolate the product .

Key Parameters : Monitor reaction temperature (60–80°C) and stoichiometry (1:1.2 substrate-to-iodine ratio) to minimize polyhalogenation by-products. Use DMF as a solvent for improved solubility of aromatic intermediates .

Basic Question: How can researchers verify the purity and structural integrity of this compound?

Methodological Answer:

Combine analytical techniques:

- HPLC : Use a C18 column with a methanol/water mobile phase (70:30 v/v) to assess purity (>98%) .

- NMR : Confirm substituent positions via <sup>1</sup>H NMR (δ 3.8 ppm for methoxy protons) and <sup>19</sup>F NMR (δ -110 to -120 ppm for fluorine) .

- Mass Spectrometry : Expected molecular ion peak at m/z 296 (C8H7FIO2<sup>+</sup>) .

Advanced Question: What strategies mitigate competing side reactions in cross-coupling applications of this compound?

Methodological Answer:

The iodine substituent facilitates Suzuki-Miyaura couplings, but fluorine’s electron-withdrawing effect can slow reactivity. Optimize by:

- Catalyst Selection : Use Pd(PPh3)4 with aryl boronic acids at 80°C in THF/water (3:1) .

- Additives : Include Cs2CO3 to enhance oxidative addition kinetics .

- By-product Analysis : Monitor dehalogenation using GC-MS; if detected, reduce reaction time or switch to bulkier ligands (e.g., XPhos) .

Advanced Question: How does the fluorine substituent influence regioselectivity in electrophilic substitution reactions of this compound?

Methodological Answer:

The fluorine atom directs electrophiles to the meta position relative to itself due to its strong -I effect. For example:

- Nitration : Use HNO3/H2SO4 at 0°C to yield 3-nitro-2-fluoro-5-iodo-4-methylanisole. The iodine at C5 further deactivates the ring, favoring substitution at C3 .

Validation : Compare <sup>13</sup>C NMR shifts (C3: δ 125–130 ppm for nitro derivatives) to confirm regiochemistry .

Advanced Question: What are the thermal and photolytic stability profiles of this compound, and how should storage conditions be optimized?

Methodological Answer:

- Thermal Stability : Decomposition occurs above 180°C; store below 25°C in amber glass under inert gas (N2 or Ar) to prevent C-I bond cleavage .

- Photolytic Sensitivity : UV-Vis studies show absorbance peaks <300 nm. Avoid prolonged light exposure; use light-resistant containers .

Accelerated Aging Test : Conduct stability studies at 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products (e.g., 2-fluoro-4-methylanisole) .

Advanced Question: How can researchers resolve contradictions in reported reaction outcomes (e.g., variable yields in iodination steps)?

Methodological Answer:

Discrepancies often arise from competing iodination pathways (radical vs. electrophilic). Systematic approaches include:

DOE (Design of Experiments) : Vary iodine source (NaI vs. I2), solvent polarity (DMF vs. acetonitrile), and acid (H2SO4 vs. TFA) .

Mechanistic Probes : Add radical scavengers (e.g., TEMPO) to distinguish between pathways. Electrophilic iodination dominates in polar aprotic solvents .

In Situ Monitoring : Use FTIR to track iodine consumption (C-I stretch at 500–600 cm<sup>-1</sup>) .

Advanced Question: What computational methods predict the reactivity of this compound in novel reaction systems?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to evaluate Fukui indices for electrophilic/nucleophilic sites .

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on transition states in cross-coupling reactions .

Software Tools : Gaussian 16 or ORCA for electronic structure analysis; VMD for visualization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.